Ethyl 2-chloro-5-fluoro-3-quinolinecarboxylate

Overview

Description

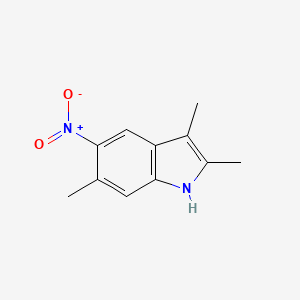

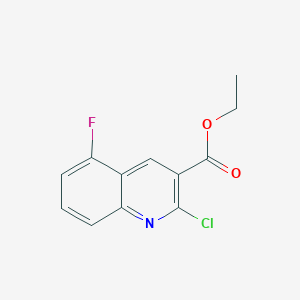

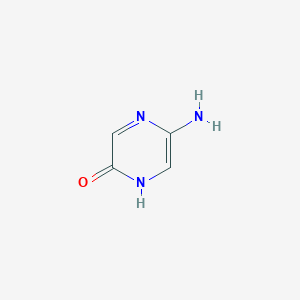

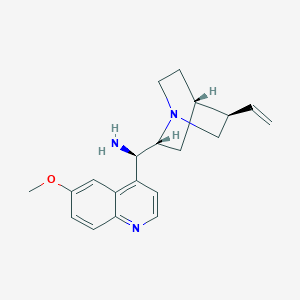

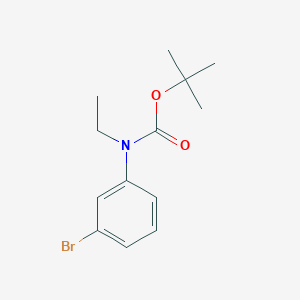

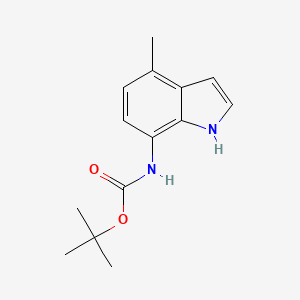

Ethyl 2-chloro-5-fluoro-3-quinolinecarboxylate is a chemical compound with the molecular formula C12H9ClFNO2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-5-fluoro-3-quinolinecarboxylate is based on the quinoline backbone, which is a nitrogen-containing bicyclic compound . The molecule contains a quinoline ring substituted with a chlorine atom at the 2nd position and a fluorine atom at the 5th position .Chemical Reactions Analysis

Quinoline derivatives, including Ethyl 2-chloro-5-fluoro-3-quinolinecarboxylate, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

Ethyl 2-chloro-5-fluoro-3-quinolinecarboxylate has a molecular weight of 253.65700. It has a melting point of 97 °C . Other physical and chemical properties such as boiling point, flash point, density, stability, water solubility, index of refraction, PSA, LogP, and vapour pressure are not specified in the retrieved data .Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-chloro-5-fluoro-3-quinolinecarboxylate serves as a precursor in the synthesis of various quinoline derivatives. For instance, it has been involved in the synthesis of 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives, which exhibit antibacterial activities. The synthesis involves hydrolysis, amination, and condensation reactions, highlighting its utility in creating bioactive compounds (Xin, Ding, & Zhang, 1993).

Application in Organic Synthesis

The compound has been used in a tandem addition-elimination-SNAr reaction to prepare the ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, which is significant in several drug compounds. This showcases its role in the streamlined synthesis of pharmacologically relevant structures (Bunce, Lee, & Grant, 2011).

Fluorescence and Biochemical Studies

Quinoline derivatives, including those synthesized from ethyl 2-chloro-5-fluoro-3-quinolinecarboxylate, are known for their fluorescence properties. These properties make them useful in biochemistry and medicine, particularly in studying various biological systems. Such derivatives are also being investigated for their potential as antioxidants and radioprotectors, indicating a wide range of scientific applications beyond their antibacterial properties (Aleksanyan & Hambardzumyan, 2013).

Chemotherapeutic Activity

The compound has been used in the synthesis of novel 3-quinolinecarboxylic acid derivatives with chemotherapeutic activities. These derivatives have been synthesized with different substituents at the 7-position and evaluated for their chemotherapeutic potential, underscoring the compound's importance in medicinal chemistry research (Frigola, Colombo, Mas, & Pares, 1987).

Future Directions

The future directions for Ethyl 2-chloro-5-fluoro-3-quinolinecarboxylate could involve further exploration of its potential applications in medicinal and industrial chemistry, given the broad spectrum of bio-responses exhibited by many quinoline derivatives . Additionally, the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives is a current expectation in the field .

Mechanism of Action

Pharmacokinetics

The compound’s molecular properties such as its molecular weight of253.65700 , LogP value of 3.20400 , and Polar Surface Area (PSA) of 39.19000 can provide some insights into its potential pharmacokinetic behavior. A higher LogP value suggests that the compound may have good permeability across biological membranes, which could potentially enhance its bioavailability.

properties

IUPAC Name |

ethyl 2-chloro-5-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-7-9(14)4-3-5-10(7)15-11(8)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDSJAXDYWKFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC=C(C2=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3121540.png)

![Ethyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B3121578.png)